![molecular formula C18H20N2O3S B2386234 N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide CAS No. 1207013-00-0](/img/structure/B2386234.png)
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(2-ethoxyphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide, commonly known as ETC-159, is a small molecule inhibitor that targets the enzyme GLI1. GLI1 is a transcription factor that plays a crucial role in the Hedgehog signaling pathway, which is involved in the development of various cancers. ETC-159 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
Mechanism of Action
Target of Action
Similar compounds have been used in organic synthesis as building blocks , suggesting that this compound might also be used in similar applications.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Similar compounds have been used in organic synthesis, particularly in the protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
Similar compounds have been used in organic synthesis, suggesting that this compound might also be used in similar applications .
Action Environment
It’s worth noting that similar compounds have been used in organic synthesis, which often requires controlled environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-14-7-4-3-6-13(14)20-17(22)16(21)19-12-18(9-10-18)15-8-5-11-24-15/h3-8,11H,2,9-10,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYSVNVGKKIMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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